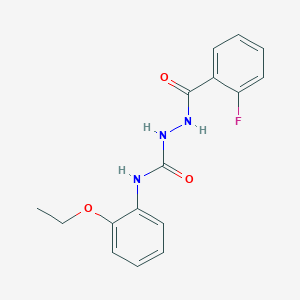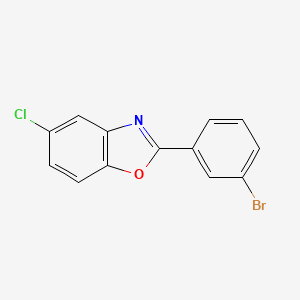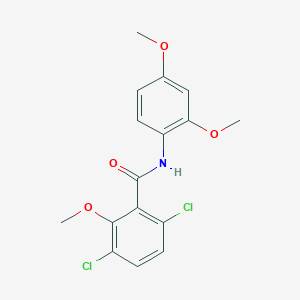![molecular formula C16H23NOS B5884638 N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884638.png)
N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide, also known as CPT-11, is a potent antitumor agent that has been extensively studied for its therapeutic potential in cancer treatment. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer therapy.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide involves the inhibition of topoisomerase I, which is responsible for the relaxation of DNA during replication and repair. The compound binds to the enzyme and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This results in the accumulation of single-strand breaks in the DNA, leading to cell death.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to inhibiting topoisomerase I, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide in lab experiments is its potency and specificity. The compound has been shown to be highly effective against a range of solid tumors, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
Zukünftige Richtungen
There are several potential future directions for research on N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide. One area of interest is the development of new formulations or delivery methods that can improve the efficacy and safety of the compound. Another area of interest is the identification of biomarkers that can predict response to N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide treatment, allowing for more personalized cancer therapy. Finally, there is ongoing research into the use of N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide in combination with other drugs or therapies to enhance its antitumor activity and minimize potential side effects.
Synthesemethoden
The synthesis of N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 4-methylthiophenol with cycloheptylamine to form the intermediate compound, which is then reacted with ethyl chloroacetate to form the final product, N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, it has been shown to be effective against a range of solid tumors, including colorectal, lung, breast, and ovarian cancers. The compound works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-13-8-10-15(11-9-13)19-12-16(18)17-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLZKNTUBLTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cycloheptyl-2-[(4-methylphenyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)


![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)
![N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5884589.png)

![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile](/img/structure/B5884600.png)
![N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5884602.png)

![2-(4-ethoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5884643.png)
![ethyl [(2,6-dimethyl-4-quinolinyl)thio]acetate](/img/structure/B5884651.png)
![N-2-pyridinyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5884658.png)